

Technical Monograph: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

CAS No.: 1225505-29-2

Cat. No.: B1428391

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Part 1: Executive Technical Summary

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is a specialized medicinal chemistry building block designed to address two common failure modes in drug discovery: metabolic instability and entropic penalties in ligand-protein binding.

Unlike simple phenylpropanoic acids, this molecule incorporates a gem-dimethyl group at the

-position relative to the carboxylate. This structural modification exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect), forcing the side chains into a gauche conformation that often mimics the bioactive state of a ligand. Furthermore, the quaternary carbon center blocks

-oxidation and inhibits hydrolytic cleavage by esterases when derivatized, significantly extending the half-life (

) of downstream drug candidates.

Core Utility Profile

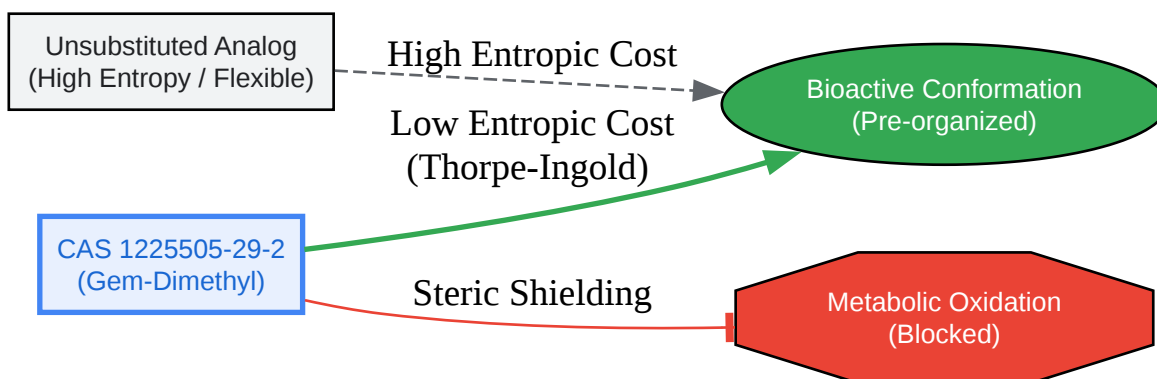
Feature	Medicinal Chemistry Function	Mechanism of Action
Gem-Dimethyl Group	Conformational Locking	Restricts rotatable bonds; reduces entropic cost of binding ().
Quaternary -Carbon	Metabolic Blockade	Sterically hinders cytochrome P450 and esterase access to the -proton site.
3-Chloro Substitution	Lipophilic Tuning	Increases and fills hydrophobic pockets; bioisostere for methyl/phenyl groups.
Carboxylic Acid Tail	Synthetic Handle	Ready for amide coupling (HATU/EDC) to generate peptidomimetics or GPCR ligands.

Part 2: Chemical Architecture & Mechanism

The Thorpe-Ingold Effect in Drug Design

The strategic value of CAS 1225505-29-2 lies in its ability to pre-organize a molecule. In a standard linear chain, the molecule adopts a "zig-zag" anti-conformation to minimize steric strain. However, the introduction of the bulky gem-dimethyl group at the C2 position creates steric repulsion that forces the phenyl ring and the carboxyl group closer together (gauche interaction).

This pre-organization mimics the "bound" state required by many receptors (e.g., GPCRs, Kinases), meaning the drug loses less entropy upon binding, theoretically increasing potency by up to 10-fold compared to the des-methyl analog.



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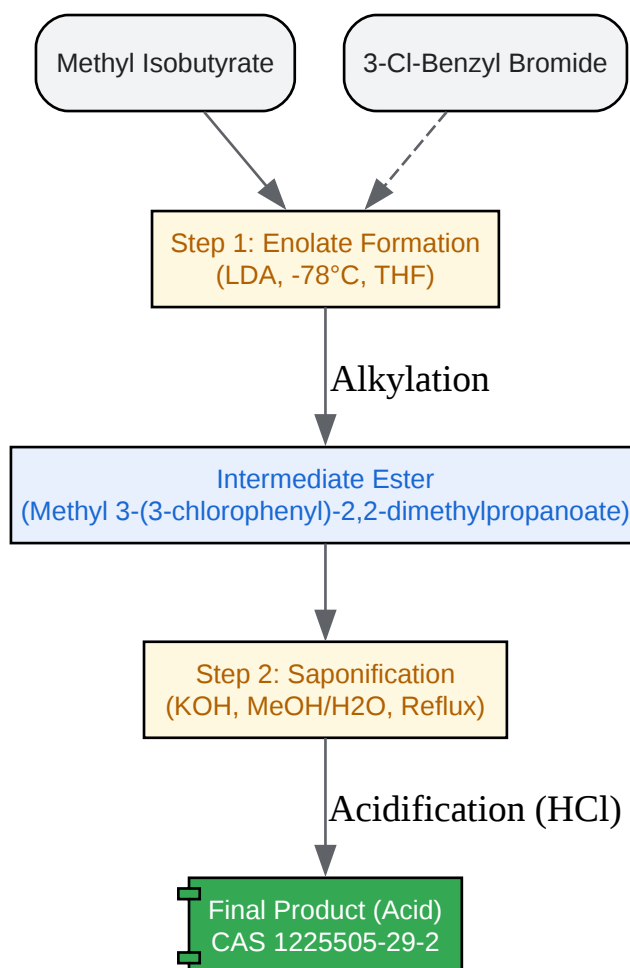
Figure 1: Mechanistic impact of the gem-dimethyl group on binding entropy and metabolic stability.

Part 3: Validated Synthesis Protocol

As this is a specialized intermediate, commercial batches can be expensive. The following protocol describes a robust, scalable synthesis via Enolate Alkylation, optimized for high purity without requiring chromatography for the final step.

Reaction Scheme

Precursors: Methyl Isobutyrate + 3-Chlorobenzyl Bromide Reagents: LDA (Lithium Diisopropylamide), THF, KOH Yield Target: >85%^[1]



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Figure 2: Two-step synthesis route via enolate alkylation.

Step-by-Step Methodology

Step 1: Generation of the Quaternary Center (Alkylation)

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
- Enolate Formation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Dropwise add n-BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins.
- Substrate Addition: Add Methyl Isobutyrate (1.0 eq) dropwise over 20 mins. The solution should remain clear/pale yellow. Stir for 45 mins at -78°C to ensure complete enolization.
- Alkylation: Dissolve 3-Chlorobenzyl bromide (1.05 eq) in minimal THF and add dropwise.

- Warming: Allow the reaction to warm to room temperature (RT) naturally over 3 hours.
- Quench: Quench with saturated NH_4Cl solution. Extract with Ethyl Acetate (3x).
- Self-Validation Point: Check TLC (10% EtOAc/Hexane). The starting bromide spot should disappear.

Step 2: Hydrolysis to Free Acid

- Solvent Switch: Dissolve the crude ester from Step 1 in MeOH:H₂O (3:1 ratio).
- Saponification: Add KOH (3.0 eq) pellets. Reflux at 70°C for 4 hours.
- Workup (Critical for Purity):
 - Evaporate MeOH.
 - Wash the aqueous layer with Diethyl Ether (removes unreacted organic impurities). Discard organic layer.
 - Acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as a white solid or oil.
 - Extract with DCM, dry over MgSO_4 , and concentrate.

Part 4: Analytical Specifications & QC

To ensure the integrity of the scaffold before using it in downstream coupling, verify against these parameters.

Physicochemical Properties

Property	Value	Notes
Molecular Formula		
Molecular Weight	212.67 g/mol	
Appearance	White to Off-white Solid	May appear as viscous oil if solvent traces remain.
Solubility	DMSO, DCM, Methanol	Poor water solubility.
pKa (Calc)	~4.8	Typical for sterically hindered carboxylic acids.

NMR Diagnostic Criteria (Self-Validation)

When analyzing the

NMR (CDCl₃)

), look for these specific signals to confirm the gem-dimethyl structure:

- 1.20 - 1.25 ppm (6H, s): A strong singlet representing the two equivalent methyl groups. If this is a doublet or multiplet, the alkylation failed.
- 2.85 ppm (2H, s): The benzylic methylene group (). This must be a singlet.
- 7.0 - 7.3 ppm (4H, m): Aromatic protons showing the 3-chloro substitution pattern.

Part 5: Application in Drug Discovery

Peptide Stapling & Mimetics

This acid is an excellent "cap" for N-termini of peptides to increase proteolytic stability.

- Protocol: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
- Note: Due to steric hindrance at the

-carbon, standard EDC/NHS coupling may be sluggish. HATU or acid chloride activation is recommended.

Fragment-Based Drug Design (FBDD)

The 3-chlorophenyl ring provides a "lipophilic anchor" that fits into hydrophobic pockets (e.g., S1 pockets of proteases), while the acid group can coordinate with active site metals (Zn^{2+} in metalloproteases) or form salt bridges with Arginine/Lysine residues.

References

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